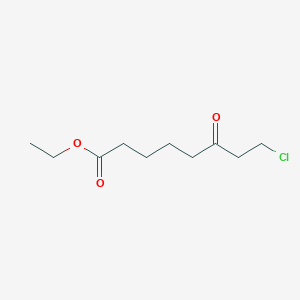

8-cloro-6-oxo octanoato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro-6-oxooctanoic acid ethyl ester is a useful research compound. Its molecular formula is C10H17ClO3 and its molecular weight is 220.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Chloro-6-oxooctanoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-6-oxooctanoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

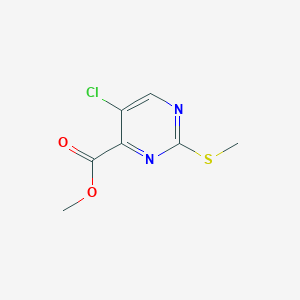

Estructura química y propiedades

El 8-cloro-6-oxo octanoato de etilo es un compuesto químico con la fórmula molecular C10H17ClO3 . Tiene una masa promedio de 220.693 Da y una masa monoisotópica de 220.086624 Da .

Uso en la producción de pesticidas

El this compound se puede usar en la producción de pesticidas, particularmente para la prevención y el control de plagas .

Función como intermedio de síntesis orgánica

Este compuesto también puede servir como intermedio en la síntesis orgánica .

Método de síntesis

La síntesis de this compound se puede lograr mediante la reacción de ácido octanoico y etanol bajo la catálisis de un reactivo adecuado .

Uso en la síntesis del precursor del ácido ®-α-lipoico

Los investigadores han identificado una variante significativamente mejorada de la reductasa natural de éster ε-ceto CpAR2 de Candida parapsilosis para la fabricación eficiente de ácido ®-8-cloro-6-hidroxi-octanoico [®-ECHO], un intermedio clave en la producción de ácido ®-α-lipoico . La actividad de esta variante hacia el éster ε-ceto this compound se mejoró a 214 U mg−1 de 120 U mg−1 de la enzima de tipo salvaje .

Función en el desarrollo de enzimas termostables

La misma investigación también demostró la coevolución de la actividad y la termoestabilidad en la reductasa de éster ε-ceto CpAR2. La temperatura de semidesactivación (T50, para incubación de 15 min) de la variante mejorada se incrementó simultáneamente en 2.3 °C en comparación con la enzima de tipo salvaje .

Mecanismo De Acción

Target of Action

The primary target of Ethyl 8-chloro-6-oxooctanoate is the ε-ketoester reductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the synthesis of ®-α-Lipoic Acid .

Mode of Action

Ethyl 8-chloro-6-oxooctanoate interacts with the ε-ketoester reductase enzyme, enhancing its activity . A variant of this enzyme, CpAR2S131Y/Q252I, shows improved activity towards Ethyl 8-chloro-6-oxooctanoate .

Biochemical Pathways

The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme affects the synthesis of ®-α-Lipoic Acid . This compound is a potent antioxidant and is used as a dietary supplement and for the treatment of diabetic neuropathy and nephropathy .

Pharmacokinetics

Its solubility in most organic solvents and insolubility in water suggest that it may have good bioavailability.

Result of Action

The interaction of Ethyl 8-chloro-6-oxooctanoate with the ε-ketoester reductase enzyme leads to an increase in the synthesis of ®-α-Lipoic Acid . This results in enhanced antioxidant activity, which can have various beneficial effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of Ethyl 8-chloro-6-oxooctanoate can be influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in organic environments . Additionally, the activity of the ε-ketoester reductase enzyme towards Ethyl 8-chloro-6-oxooctanoate was found to increase with temperature .

Propiedades

IUPAC Name |

ethyl 8-chloro-6-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJCCMWYKLAISW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198672 |

Source

|

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50628-91-6 |

Source

|

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050628916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, 8-chloro-6-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 8-Chloro-6-oxooctanoic acid ethyl ester in the context of (R)-α-Lipoic acid production?

A1: 8-Chloro-6-oxooctanoic acid ethyl ester serves as a crucial intermediate in the synthesis of (R)-α-Lipoic acid []. The research highlights a more efficient and cost-effective method to produce this intermediate using an improved variant of the enzyme ϵ-keto ester reductase CpAR2 from Candida parapsilosis [].

Q2: How does the enzymatic activity of the improved CpAR2 variant impact the production of 8-Chloro-6-oxooctanoic acid ethyl ester?

A2: The study demonstrates that the engineered CpAR2 variant exhibits significantly enhanced activity towards the conversion of ethyl 8‐chloro‐6‐oxooctanoate to (R)‐8‐chloro‐6‐hydroxyoctanoic acid [(R)‐ECHO], a precursor to (R)-α-Lipoic acid. This improved activity translates to a more efficient production process, requiring less enzyme and potentially reducing manufacturing costs [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]phenyl]-(1'-methylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)methanone;hydrochloride](/img/structure/B122189.png)

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)